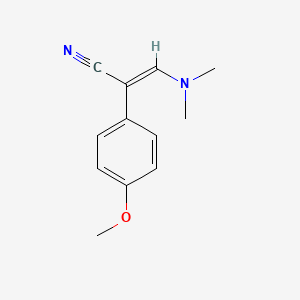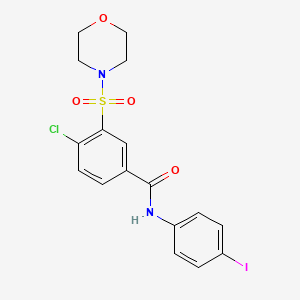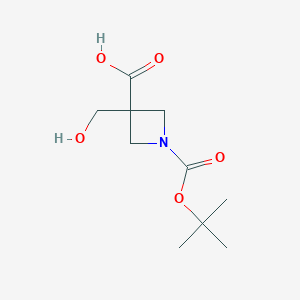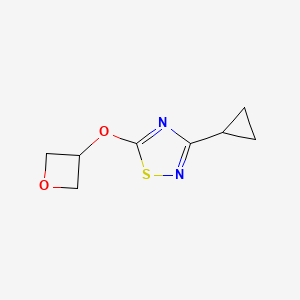
(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinazoline Derivatives in Scientific Research
Quinazoline derivatives are a class of compounds that have been extensively studied for their pharmacological properties. These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. They are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Antibacterial and Antifungal Properties : A novel antibacterial compound, significantly more potent than standard treatments against clinical isolates, demonstrates the therapeutic potential of quinazoline derivatives in combating resistant bacterial strains. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents for antibacterial activity, showcasing the compound's mechanism of action through a highly distorted orientation induced by steric hindrance (Kuramoto et al., 2003).
Antitumor Activities : Quinazoline derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with certain derivatives showing significant activity. The development of novel urea and bis-urea primaquine derivatives highlights the potential of quinazoline-based compounds in the treatment of breast carcinoma, with some compounds showing high selectivity and potent activity against specific cancer cell lines (Perković et al., 2016).
Neuropharmacological Applications : The exploration of quinazoline derivatives as orexin-1 receptor antagonists offers a new approach to treating psychiatric disorders associated with stress or hyperarousal states. These compounds provide a novel therapeutic strategy without altering spontaneous sleep, demonstrating the versatility of quinazoline derivatives in addressing complex emotional behaviors (Bonaventure et al., 2015).
Synthesis and Characterization : The synthesis and characterization of quinazoline derivatives are crucial for understanding their pharmacological potential. Techniques like microwave-promoted synthesis offer efficient and environmentally friendly methods for producing dihydroquinazolines, showcasing the advancements in synthetic methodologies for complex molecules (Sarma & Prajapati, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-furancarboxaldehyde with 2-aminobenzophenone to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with 4-fluoroaniline to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "2-aminobenzophenone", "4-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
941941-68-0 |
分子式 |
C20H15FN4O3 |
分子量 |
378.363 |
IUPAC名 |
1-(4-fluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15FN4O3/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-11H,12H2,(H2,22,24,26) |
InChIキー |
QERSOBVDXYTONM-HKOYGPOVSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)





![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)


![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)
![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)